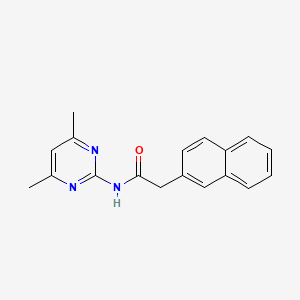
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains a pyrrolidine ring and a thiadiazole ring.
Mécanisme D'action
The mechanism of action of N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to exhibit antibacterial activity by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. It has also been reported to exhibit antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide in lab experiments include its potential applications in drug development and its ability to exhibit various biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are various future directions for the research on N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide. These include further studies to fully understand its mechanism of action, the development of new drugs based on this compound, and the investigation of its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of this compound has been reported in various research papers. It has been extensively studied for its potential applications in scientific research, including its antimicrobial, antitumor, and anti-inflammatory properties. The mechanism of action of this compound is not fully understood, but it has been reported to inhibit the growth of cancer cells and exhibit antibacterial activity. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide involves the condensation of 4-methoxybenzoyl chloride with thiosemicarbazide to form 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. The resulting compound is then reacted with pyrrolidine-2-carboxylic acid to form N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide. The synthesis of this compound has been reported in various research papers.
Applications De Recherche Scientifique
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-20-10-6-4-9(5-7-10)13-17-18-14(21-13)16-12(19)11-3-2-8-15-11/h4-7,11,15H,2-3,8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVNYQCEZKHKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)








![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)
